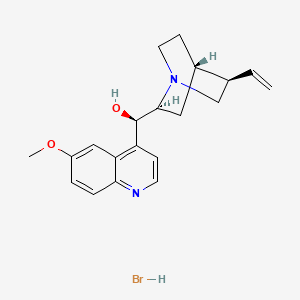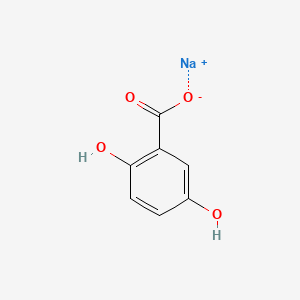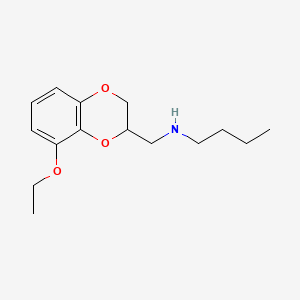
Ethomoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethomoxane is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its role in medicinal chemistry and industrial processes. The compound’s unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industry professionals alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of ethylamine with a suitable oxane derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process often involves continuous flow reactors to maintain consistent quality and high throughput. Key steps include the purification of raw materials, the controlled addition of reactants, and the use of advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethomoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as platinum or nickel, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Hydrogen gas, platinum or nickel catalysts; conditions: high pressure, moderate temperatures.
Substitution: Halides, amines; conditions: solvent medium (e.g., ethanol), room temperature to reflux conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with varied functional groups.
Applications De Recherche Scientifique
Ethomoxane is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives due to its reactive nature.
Mécanisme D'action
The mechanism by which Ethomoxane exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to physiological changes. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ethomoxane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethylamine, oxane derivatives, substituted oxanes.
Uniqueness: this compound’s unique structure allows for a broader range of chemical reactions and applications compared to its analogs. Its stability and reactivity make it a preferred choice in both research and industrial applications.
Propriétés
Numéro CAS |
793603-27-7 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Clé InChI |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Numéros CAS associés |
6038-78-4 (hydrochloride) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
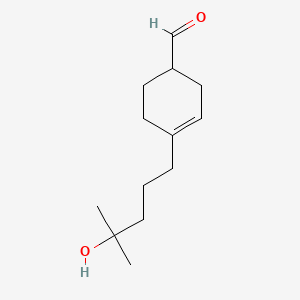
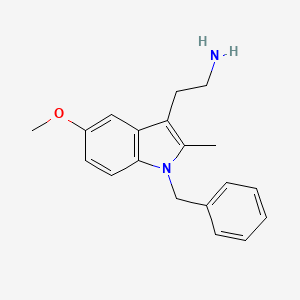
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
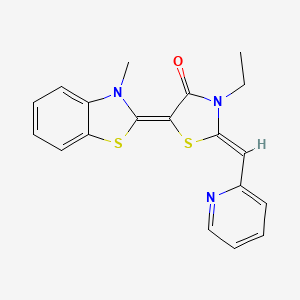
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
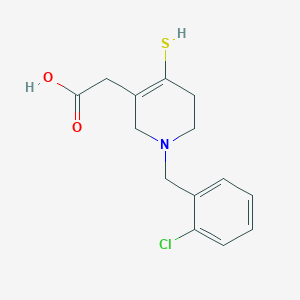
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858347.png)
![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
